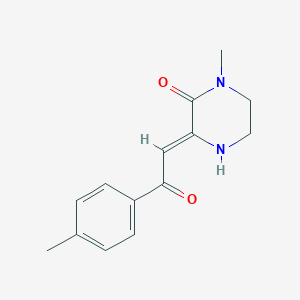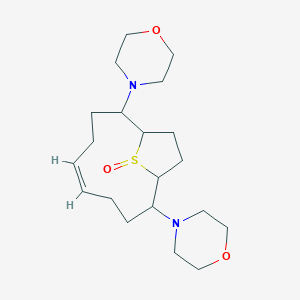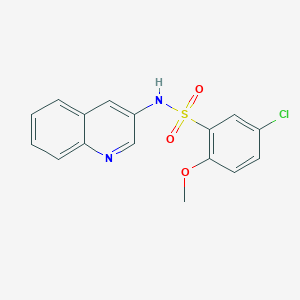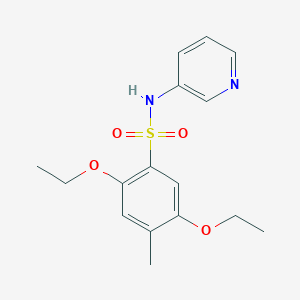
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as Norharmane, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the beta-carboline family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its diverse biological activities. It can be used to study various signaling pathways and enzymes, making it a versatile tool for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential area of research is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and improved solubility could enhance its potential for use in scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. While it has several advantages for use in lab experiments, its low solubility in water presents a limitation. Further research is needed to fully understand its potential as a therapeutic agent and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone can be achieved through various methods, including the reaction of 1-phenylpiperazine with 1-naphthyl-2-chloroacetate and subsequent oxidation with potassium permanganate. Another method involves the reaction of 1-phenylpiperazine with 2-naphthoic acid and subsequent cyclization with phosphoryl chloride. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
178408-30-5 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(3E)-3-(2-naphthalen-1-yl-2-oxoethylidene)-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C22H18N2O2/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)15-20-22(26)24(14-13-23-20)17-9-2-1-3-10-17/h1-12,15,23H,13-14H2/b20-15+ |
Clave InChI |
BQUIARAAYXXWEF-HMMYKYKNSA-N |
SMILES isomérico |
C1CN(C(=O)/C(=C\C(=O)C2=CC=CC3=CC=CC=C32)/N1)C4=CC=CC=C4 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
SMILES canónico |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
Sinónimos |
(3E)-3-(2-naphthalen-1-yl-2-oxo-ethylidene)-1-phenyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


